molecular formula C8H7Cl2NO2 B1272670 Amino-(2,3-dichloro-phenyl)-acetic acid CAS No. 318270-11-0

Amino-(2,3-dichloro-phenyl)-acetic acid

Cat. No. B1272670
CAS RN: 318270-11-0
M. Wt: 220.05 g/mol
InChI Key: BIILIFHAKJGBSB-UHFFFAOYSA-N
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Description

“Amino-(2,3-dichloro-phenyl)-acetic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It has a molecular weight of 234.08 . The compound is also known as “2-AMINO-3-(2,3-DICHLORO-PHENYL)-PROPIONIC ACID” and has a CAS number of 110300-04-4 .


Physical And Chemical Properties Analysis

“Amino-(2,3-dichloro-phenyl)-acetic acid” has a melting point of 238-240 °C and a predicted boiling point of 370.6±42.0 °C . Its predicted density is 1.450±0.06 g/cm3 . The compound is predicted to have a pKa of 2.12±0.15 .

Scientific Research Applications

Anticancer Agent Design

The pharmacophore hybridization approach is a significant method in medicinal chemistry for designing anticancer agents. Amino-(2,3-dichloro-phenyl)-acetic acid derivatives can be used to create hybrid molecules with potential anticancer properties. These derivatives can act as high-affinity ligands to cancer targets and help overcome multidrug resistance issues .

Synthesis of Benzamide Derivatives

Benzamide derivatives have various applications, including biological activities like antitumoral and anticonvulsive effects. Amino-(2,3-dichloro-phenyl)-acetic acid can be used to synthesize dichlorobenzamide derivatives, which are important in the development of new pharmaceuticals .

Development of Small Molecule Therapeutics

Small molecules containing substituted pyrazoline and 1,3,4-thiadiazole scaffolds are important in drug design, particularly as anticancer drugs. Amino-(2,3-dichloro-phenyl)-acetic acid can be part of the synthesis process for these small molecule therapeutics, contributing to the fight against cancer .

properties

IUPAC Name

2-amino-2-(2,3-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIILIFHAKJGBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378230
Record name amino(2,3-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-(2,3-dichloro-phenyl)-acetic acid

CAS RN

318270-11-0
Record name α-Amino-2,3-dichlorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318270-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name amino(2,3-dichlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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